molecular formula C16H13N3O4S B2583264 4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid CAS No. 338772-90-0

4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid

Cat. No.: B2583264
CAS No.: 338772-90-0
M. Wt: 343.36
InChI Key: FNWITLQUCSMCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(4-Nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a 4-nitrophenylsulfanyl group at position 2 and a benzoic acid moiety at position 2. The imidazoline ring (4,5-dihydro-1H-imidazole) provides a rigid scaffold, while the nitro and carboxylic acid groups contribute to its electronic and solubility properties.

Properties

IUPAC Name

4-[2-(4-nitrophenyl)sulfanyl-4,5-dihydroimidazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-15(21)11-1-3-12(4-2-11)18-10-9-17-16(18)24-14-7-5-13(6-8-14)19(22)23/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWITLQUCSMCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid is a derivative of imidazole that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4O3SC_{14}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 318.35 g/mol. The structure features a nitrophenyl group and an imidazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of imidazole derivatives, including the compound . For instance, imidazole-based compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with nitrophenyl substitutions have shown enhanced potency against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-Nitrophenyl Imidazole DerivativeS. aureus12 µg/mL
4-Nitrophenyl Imidazole DerivativeE. coli25 µg/mL
Control (Chloramphenicol)S. aureus8 µg/mL
Control (Chloramphenicol)E. coli16 µg/mL

Anticancer Activity

Research has also indicated that imidazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to the one discussed have been evaluated for their effects on various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Case Study: Inhibition of Colon Cancer Cells

A study investigated the effects of various imidazole derivatives on colon cancer cell lines (SW480 and HCT116). The compound exhibited an IC50 value of approximately 2 μM against HCT116 cells, indicating potent anticancer activity.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds containing imidazole rings often act as enzyme inhibitors, impacting pathways critical for bacterial growth and cancer cell survival.
  • DNA Interaction : Some studies suggest that nitro groups can form reactive species that interact with DNA, leading to strand breaks and subsequent cell death.

Pharmacokinetics and Toxicology

A study profiling various chemicals, including imidazole derivatives, assessed their pharmacokinetic properties and toxicity profiles. The findings suggested that certain derivatives have favorable metabolic stability and low toxicity in vitro, making them suitable candidates for further development.

Clinical Implications

Given its promising biological activities, there is potential for the development of this compound as a therapeutic agent in treating infections caused by resistant bacteria and certain types of cancer. Ongoing research is focused on optimizing its efficacy and safety profile through structural modifications.

Comparison with Similar Compounds

Spectroscopic and Electronic Properties

Key spectroscopic distinctions include:

Compound IR Data (cm⁻¹) Key Functional Groups
Target compound Not reported C=O (benzoic acid), C=S (sulfanyl)
Hydrazinecarbothioamides [4–6] () C=S: 1243–1258; C=O: 1663–1682; NH: 3150–3319 Thioamide, carbonyl, NH
1,2,4-Triazole-3(4H)-thiones [7–9] C=S: 1247–1255; NH: 3278–3414 Thione tautomer, NH
2-[(4-Nitrophenyl)methylsulfanyl]imidazole Not reported Nitro, sulfanyl, imidazoline

The absence of a C=O stretch in triazole derivatives () highlights differences in conjugation and tautomeric stability compared to the target compound’s benzoic acid group. The nitro group’s electron-withdrawing nature likely enhances the acidity of the carboxylic acid in the target compound compared to non-nitro analogues .

Reactivity and Functional Group Interactions

  • Sulfanyl Group Reactivity : The sulfanyl group in the target compound may participate in hydrogen bonding or redox reactions, similar to sulfanyl-containing triazoles () and imidazoles ().
  • Carboxylic Acid Utility : The benzoic acid moiety enables salt formation or esterification, distinguishing it from analogues like 2-[(4-chlorobenzyl)sulfanyl]-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole (), which lacks ionizable groups.

Q & A

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in molecular docking. Validate binding poses via ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) to measure binding thermodynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.